molecular formula C18H22Cl2N4OS B11770573 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B11770573
M. Wt: 413.4 g/mol
InChI Key: RWTZQPZJGYFYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a cyclohexyl group at position 5 and an ethyl group at position 2. The thioether linkage connects the triazole moiety to an acetamide group bearing a 3,4-dichlorophenyl substituent.

Properties

Molecular Formula

C18H22Cl2N4OS

Molecular Weight

413.4 g/mol

IUPAC Name

2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C18H22Cl2N4OS/c1-2-24-17(12-6-4-3-5-7-12)22-23-18(24)26-11-16(25)21-13-8-9-14(19)15(20)10-13/h8-10,12H,2-7,11H2,1H3,(H,21,25)

InChI Key

RWTZQPZJGYFYTF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3CCCCC3

Origin of Product

United States

Biological Activity

The compound 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a derivative of triazole known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative efficacy against similar compounds.

PropertyValue
Molecular FormulaC18H24N4OS
Molecular Weight344.5 g/mol
IUPAC Name2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
InChI KeyKVCLNAAPESALBU-UHFFFAOYSA-N
SMILESCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3CCCCC3

The biological activity of this compound is primarily attributed to its structural components:

  • Triazole Ring : Known for metal ion chelation, which can inhibit enzyme activity.
  • Thioether Linkage : Enhances interaction with biological targets.
  • Phenylacetamide Group : May facilitate receptor binding, influencing various biological pathways.

Antifungal and Antibacterial Properties

Research indicates that triazole derivatives exhibit significant antifungal and antibacterial activities. The compound has been evaluated in vitro against various pathogens. For instance:

  • Antifungal Activity : It has shown efficacy against Candida species.
  • Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.

Anticancer Activity

A notable area of research focuses on the anticancer potential of this compound. Studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 0.67 µM to 1.95 µM across different cell lines, indicating potent anticancer properties compared to standard treatments like doxorubicin.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities:

  • Alkaline Phosphatase Inhibition : It demonstrated significant inhibitory activity with an IC50 value of 0.420 ± 0.012 μM.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar triazole derivatives:

Compound NameIC50 (μM)Biological Activity
2-((5-Cyclohexyl-4-ethyl-4H-triazol-3-yl)thio)-N-(p-tolyl)acetamide0.275Anticancer (prostate cancer)
2-(5-benzyl-1,3,4-oxadiazol-2-yl)thio-N-(3-(trifluoromethyl)phenyl)acetamide0.420Anticancer (alkaline phosphatase inhibition)

The presence of the phenylacetamide group in the target compound enhances its binding efficiency and biological activity compared to other derivatives.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity : A recent study screened various triazole derivatives for their anticancer effects using MTT assays, revealing that the target compound significantly inhibited growth in multiple cancer cell lines.
  • Enzyme Inhibition Study : Molecular docking studies confirmed that the compound binds effectively to alkaline phosphatase, suggesting a mechanism for its observed inhibitory effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolyl Thioacetamide Derivatives

Compound Name Triazole Substituents (Positions 4,5) Acetamide Group Key Properties/Activities References
Target Compound 4-Ethyl, 5-Cyclohexyl N-(3,4-dichlorophenyl) Not explicitly reported -
AS113 () 4-Amino, 5-(2-pyridinyl) N-(3,4-dichlorophenyl) Anti-inflammatory (1.28× diclofenac), COX-2 inhibition
CAS 476484-06-7 () 4-(4-Chlorophenyl), 5-(pyridin-4-yl) N-(3,4-dichlorophenyl) Molecular weight: 490.793 g/mol
VUAA1 () 4-Ethyl, 5-(3-pyridinyl) N-(4-ethylphenyl) Calmodulin modulation, sensory functions
2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)propanamide () 4-Methyl, 5-(3-bromophenyl) N-(2-chlorophenyl) Nonlinear optical (NLO) properties

Key Observations:

Substituent Effects on Bioactivity: The 3,4-dichlorophenyl acetamide group is shared by the target compound, AS113, and CAS 476484-06-5. Cyclohexyl vs. Pyridinyl/Aryl Groups: The target’s 5-cyclohexyl group introduces significant lipophilicity compared to pyridinyl (AS113, VUAA1) or bromophenyl () substituents. This may improve membrane permeability but could reduce solubility . Amino vs. Alkyl Groups: AS113’s 4-amino group likely enhances hydrogen-bonding capacity, contributing to its superior anti-inflammatory activity over diclofenac .

Physicochemical Properties: Molecular Weight: The target compound’s molecular weight is likely higher than VUAA1 (MW: ~393 g/mol) but comparable to CAS 476484-06-7 (MW: 490.793 g/mol). Bulkier substituents (e.g., cyclohexyl) may influence pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.